molecular formula C5H5N3O B140213 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile CAS No. 146198-33-6

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile

Cat. No.: B140213
CAS No.: 146198-33-6
M. Wt: 123.11 g/mol
InChI Key: HDAYJEXWMLVDMT-UHFFFAOYSA-N
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Description

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile is a heterocyclic organic compound that features a pyrrole ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the iodine-promoted cyclization of enaminone with aryl methyl ketones has been demonstrated as a useful method for the synthesis of pyrrolin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and medicinal research.

Properties

IUPAC Name

5-amino-3-oxo-2,4-dihydropyrrole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h3H,2H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAYJEXWMLVDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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